7-O-Ethyldaidzein
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
7-ethoxy-3-(4-hydroxyphenyl)chromen-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14O4/c1-2-20-13-7-8-14-16(9-13)21-10-15(17(14)19)11-3-5-12(18)6-4-11/h3-10,18H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YMGLMEIZDQKJBW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC2=C(C=C1)C(=O)C(=CO2)C3=CC=C(C=C3)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50400753 | |
| Record name | 7-Ethoxy-3-(4-hydroxyphenyl)-4H-1-benzopyran-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50400753 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
282.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
146698-96-6 | |
| Record name | 7-Ethoxy-3-(4-hydroxyphenyl)-4H-1-benzopyran-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50400753 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for 7 O Ethyldaidzein and Its Analogues
Strategies for Etherification at the 7-O Position of Daidzein (B1669772)
Etherification at the 7-O position of daidzein is a primary method for its derivatization. This involves replacing the hydrogen atom of the hydroxyl group at position 7 with an alkyl group, such as an ethyl or methyl group. This modification alters the polarity and steric properties of the molecule, which can influence its biological interactions. The choice of synthetic strategy depends on factors like desired yield, reaction time, and environmental considerations.
Conventional Synthetic Approaches
The most common conventional method for the etherification of daidzein is a variation of the Williamson ether synthesis. This nucleophilic substitution reaction involves the deprotonation of the phenolic hydroxyl group of daidzein to form an alkoxide, which then attacks an alkyl halide. nih.gov
A typical procedure for the synthesis of 7-O-Ethyldaidzein involves dissolving daidzein in a polar aprotic solvent, such as N,N-dimethylformamide (DMF). A base, commonly anhydrous potassium carbonate (K₂CO₃), is added to the mixture. The base is strong enough to deprotonate the more acidic 7-hydroxyl group, creating a phenoxide ion. An ethylating agent, such as ethyl bromide (bromoethane), is then introduced. The reaction mixture is heated, typically to around 80°C, for several hours to allow the reaction to proceed to completion. The resulting this compound is then isolated and purified. This method has been successfully used to synthesize a series of 7-O-alkyl daidzein analogues with reported yields ranging from moderate to good. For instance, the synthesis of this compound using bromoethane has been reported with a yield of 55%. nih.gov
Table 1: Conventional Synthesis of 7-O-Alkyl Daidzein Derivatives
| Compound | Alkylating Agent | Base/Solvent | Conditions | Yield (%) | Reference |
|---|---|---|---|---|---|
| 7-O-Methyldaidzein | Bromomethane | K₂CO₃/DMF | 80°C, 12h | 60 | nih.gov |
| This compound | Bromoethane | K₂CO₃/DMF | 80°C, 12h | 55 | nih.gov |
| 7-O-Propyldaidzein | 1-Bromopropane | K₂CO₃/DMF | 80°C, 12h | 58 | nih.gov |
Microwave-Assisted Synthesis for Yield Optimization
To overcome the limitations of conventional heating, such as long reaction times, microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions. nih.gov Microwave irradiation provides rapid and uniform heating of the reaction mixture, which can lead to a dramatic reduction in reaction time and often an increase in product yield. tsijournals.comhakon-art.com
In the context of synthesizing this compound, a microwave-assisted approach would involve combining daidzein, an ethylating agent like ethyl bromide, and a base in a suitable solvent within a sealed vessel designed for microwave chemistry. The vessel is then exposed to microwave irradiation at a controlled temperature and pressure. The direct interaction of microwaves with the polar molecules in the reaction mixture allows for efficient energy transfer, leading to localized superheating that accelerates the rate of the etherification reaction. scbt.commdpi.com While specific documented examples for this compound are not prevalent, the general application of microwave-assisted ether synthesis suggests that reaction times could be reduced from several hours to mere minutes. hakon-art.comnih.gov For similar O-alkylation reactions, microwave heating has been shown to shorten reaction times from hours to as little as 90 seconds, with yields increasing significantly compared to conventional methods. nih.gov
Table 2: Comparison of Conventional vs. Potential Microwave-Assisted Synthesis
| Parameter | Conventional Heating | Microwave-Assisted Heating (Projected) |
|---|---|---|
| Reaction Time | Several hours (e.g., 12h) nih.gov | Minutes (e.g., 5-30 min) tsijournals.comhakon-art.com |
| Energy Consumption | Higher | Lower |
| Yield | Moderate to Good (e.g., 55%) nih.gov | Potentially Higher |
| Reaction Conditions | External heating, potential for temperature gradients | Direct, uniform heating |
Synthesis of Related Daidzein Ether Derivatives
The synthetic strategies applied to create this compound are versatile and have been used to generate a library of related daidzein ether derivatives. This allows for systematic investigation into how different alkyl substituents at the 7-O position affect the compound's properties.
7-O-Methyldaidzein
7-O-Methyldaidzein is the simplest analogue in this series and is synthesized using a procedure very similar to that for this compound. The primary difference is the use of a methylating agent. In a typical conventional synthesis, daidzein is reacted with a methyl halide, such as bromomethane or iodomethane, in the presence of potassium carbonate and DMF. The reaction has been reported to proceed at 80°C over 12 hours, affording 7-O-Methyldaidzein in a 60% yield. nih.gov
Other Alkyl and Substituted Alkyl Daidzein Ethers
The etherification methodology has been extended to include a variety of other alkyl and substituted alkyl groups at the 7-O position. By varying the alkyl halide used in the reaction, a diverse range of analogues can be produced. This includes straight-chain alkyl ethers as well as those with more complex structures. For example, researchers have synthesized:
7-O-Propyldaidzein: Using 1-bromopropane, with a reported yield of 58%. nih.gov
7-O-Isopropyldaidzein: Using 2-bromopropane, resulting in a 45% yield. nih.gov
7-O-Butyldaidzein: Using 1-bromobutane, achieving a 62% yield. nih.gov
7-O-Cyclopentyldaidzein: Using bromocyclopentane, with a 42% yield. nih.gov
These syntheses demonstrate the flexibility of the Williamson ether synthesis for creating a wide array of daidzein derivatives for further study. nih.gov
Chemical Derivatization for Pharmacokinetic Enhancement
A significant motivation for the synthesis of daidzein derivatives is the potential for enhancing their pharmacokinetic properties. Daidzein itself has relatively low water solubility and bioavailability, which can limit its potential therapeutic efficacy. wikipedia.org Chemical derivatization, such as the etherification at the 7-O position, is a key strategy to address these limitations.
Modification of the 7-hydroxyl group to an ether linkage alters the lipophilicity of the isoflavone (B191592). Increasing the length of the alkyl chain can enhance the molecule's ability to cross biological membranes, which may lead to improved absorption from the gastrointestinal tract. Studies on related flavonoids have suggested that O-alkylation can improve bioavailability compared to the parent compound. While direct pharmacokinetic comparisons for the this compound series are limited, the underlying principle is that such structural modifications can modulate absorption, distribution, metabolism, and excretion (ADME) profiles. The synthesis of analogues with terminal polar functions on the alkyl chain, such as hydroxyl or carboxyl groups, has also been proposed as a strategy to further refine these properties.
Synthesis of Daidzein Napsylates
The creation of novel daidzein napsylates is a multi-step process that leverages this compound (referred to in some literature as DD3) as a precursor. The synthesis is often achieved through microwave-assisted methods to improve reaction efficiency and yield. royalsocietypublishing.org
The general synthetic pathway can be outlined as follows:
Synthesis of this compound (DD3): The process begins with the alkylation of daidzein (DAI). Daidzein is dissolved in a suitable solvent, such as acetone, and heated. An ethylating agent is introduced, and the reaction is carried out under microwave irradiation to facilitate the formation of the 7-ethoxy group on the daidzein structure. royalsocietypublishing.org This method is often preferred over traditional heating due to the difficulty of introducing alkyl groups to the daidzein molecule. royalsocietypublishing.org
Synthesis of the Final Napsylate Analogue (DD5): Following the successful synthesis of this compound, the next step is esterification with a napsylate group. This compound is dissolved in a solvent like pyridine, to which 2-naphthalenesulphonyl chloride is added. The mixture is heated and stirred for an extended period to yield the final daidzein napsylate product. royalsocietypublishing.org
A summary of a representative synthesis is detailed below:
| Step | Precursor Compound | Reagents | Solvent | Conditions | Product |
| 1 | Daidzein (DAI) | Ethylating Agent | Acetone | 60°C, Microwave Irradiation | This compound (DD3) |
| 2 | This compound (DD3) | 2-Naphthalenesulphonyl Chloride | Pyridine | 65°C, 48h Stirring | Daidzein Napsylate (DD5) |
Principles of Pharmacokinetic Transformation in Derivative Design
The primary motivation for synthesizing derivatives of daidzein, such as this compound and daidzein napsylates, is rooted in the principle of pharmacokinetic transformation. royalsocietypublishing.orgresearchgate.net Daidzein, in its natural form, presents significant clinical challenges due to its poor bioavailability, low water solubility, and rapid metabolism in the body, which deactivates it and hinders its therapeutic potential. royalsocietypublishing.orgfrontiersin.org
Structural modification is employed as a strategy to overcome these limitations. By introducing specific functional groups, researchers aim to improve the compound's pharmacological properties and bioactivity. royalsocietypublishing.orgfrontiersin.org The key objectives of this derivative design include:
Enhanced Solubility: The addition of groups like sulfonate esters is intended to improve the compound's amphiphilicity, meaning both its water solubility and its fat solubility (lipophilicity) are increased. frontiersin.org
Improved Bioavailability: By modifying the structure, the resulting prodrugs or derivatives can be designed to be more stable, potentially protecting the core daidzein molecule from rapid phase II metabolism in the body. rsc.org This allows for better absorption and a longer residence time in circulation. nih.gov
Increased Biological Activity: The ultimate goal is that by improving the pharmacokinetic profile, the biological activity of the daidzein molecule can be enhanced, making it a more effective agent. royalsocietypublishing.org The design and synthesis of these derivatives are therefore a direct attempt to optimize the therapeutic value of the parent compound. frontiersin.org
Purification and Characterization of Synthetic Compounds
Following the synthesis of this compound and its analogues, rigorous purification and characterization are essential to ensure the identity, purity, and structural integrity of the final compounds.
Purification: A common method for purifying the synthesized solid products is recrystallization . This technique involves dissolving the crude compound in a suitable hot solvent, such as absolute ethanol (B145695), and allowing it to cool slowly. mdpi.com As the solution cools, the desired compound forms pure crystals, while impurities remain dissolved in the solvent. The pure crystals can then be isolated by filtration.
Characterization: A suite of analytical techniques is used to confirm the structure and purity of the synthesized molecules. These methods provide detailed information about the compound's chemical properties.
| Analytical Technique | Purpose | Findings |
| Thin-Layer Chromatography (TLC) | To monitor the progress of the reaction and assess the purity of the final product by observing a single spot. mdpi.com | Confirms reaction completion and indicates the presence of a single, purified compound. |
| High-Performance Liquid Chromatography (HPLC) | To determine the purity of the compound and to measure its physicochemical properties, such as solubility and lipid-water partition coefficients (logP). royalsocietypublishing.orgrsc.org | Provides quantitative data on purity and key pharmacokinetic-related parameters. |
| Mass Spectrometry (MS) | To determine the molecular weight of the synthesized compound, confirming that the desired chemical transformation has occurred. | The measured molecular weight should match the theoretical molecular weight of the target molecule (e.g., 282.29 g/mol for this compound). scbt.com |
| Spectroscopic Methods (NMR, IR) | To elucidate the exact chemical structure of the compound. Infrared (IR) spectroscopy identifies the functional groups present, while Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the arrangement of atoms. | Spectral data confirms the successful addition of the ethyl group at the 7-position and the integrity of the isoflavone backbone. |
Molecular and Biochemical Mechanisms of Action of 7 O Ethyldaidzein
Inhibition of Aldehyde Dehydrogenase 2 (ALDH2) Activity
7-O-Ethyldaidzein functions as a potent inhibitor of the mitochondrial enzyme ALDH2. scbt.com This enzyme is primarily responsible for the detoxification of acetaldehyde (B116499), a toxic byproduct of ethanol (B145695) metabolism. scbt.com Inhibition of ALDH2 by this compound leads to the accumulation of acetaldehyde, which is a key factor in its physiological effects. scbt.com
Specificity and Selectivity of Enzyme Target Interaction
Research has demonstrated that this compound exhibits a notable selectivity for ALDH2. Studies on related isoflavones, such as daidzin (B1669773), have shown a high degree of selectivity for the mitochondrial ALDH2 isoform over the cytosolic ALDH1 isoform. pnas.org Daidzin, for instance, is a potent and selective inhibitor of human mitochondrial ALDH2. pnas.org The structural characteristics of this compound, particularly the substitution at the 7-hydroxyl group, are crucial for this selective inhibition. nih.gov All 7-O-substituted daidzein (B1669772) derivatives have been found to be more effective ALDH2 inhibitors than the parent compound, daidzein. nih.gov
The inhibitory potency of this compound against ALDH2 has been quantified through IC50 values, which represent the concentration of the inhibitor required to reduce enzyme activity by 50%.
| Compound | Enzyme Target | IC50 (nM) |
| This compound | ALDH2 | 40.0, 80.0 |
| Daidzin | ALDH2 | 40.0, 80.0, 3500.0 |
| Daidzein | ALDH2 | 9000.0 |
This table presents the IC50 values for this compound and related compounds against ALDH2, demonstrating the enhanced potency of the 7-O-ethyl derivative. aatbio.com
Elucidation of Binding Modes and Active Site Interactions
The binding of this compound to ALDH2 occurs at the enzyme's active site. scbt.com The active site of ALDH2 is located within a hydrophobic tunnel. nih.gov Key amino acid residues within this active site are critical for substrate binding and catalysis, including Cys302 and Glu268. wikipedia.org
While a crystal structure of this compound complexed with ALDH2 is not available, molecular docking studies of analogous isoflavone (B191592) inhibitors provide significant insights into the binding mode. These studies suggest that the isoflavone core of the molecule occupies the hydrophobic cleft of the active site, blocking substrate access. nih.gov The substituent at the 7-position of the isoflavone, in this case, the ethoxy group, is believed to be important for interaction with the Gln-289 residue. researchgate.net Furthermore, the hydroxyl group at the 4' position of the isoflavone scaffold is crucial for interacting with the catalytically important Glu-268 residue, either directly or through a water-mediated hydrogen bond. researchgate.netnih.gov These interactions anchor the inhibitor within the active site, preventing the binding and oxidation of acetaldehyde.
Effects on Enzyme Conformation and Catalytic Turnover Rates
The binding of this compound to the active site of ALDH2 induces conformational changes in the enzyme. scbt.com These structural alterations disrupt the normal catalytic cycle, thereby impacting substrate turnover rates. scbt.com While specific kinetic parameters such as Vmax (maximum reaction velocity) and kcat (turnover number) for ALDH2 in the presence of this compound are not extensively reported, the low nanomolar IC50 values strongly indicate a significant reduction in the enzyme's catalytic efficiency. The inhibition by the related compound daidzin has been characterized as mixed-type, suggesting that it can bind to both the free enzyme and the enzyme-substrate complex, affecting both the binding of the substrate and the catalytic rate. nih.gov
Modulation of Intracellular Signaling Pathways
The primary mechanism by which this compound influences intracellular processes is through its direct inhibition of ALDH2, which leads to an accumulation of acetaldehyde. This buildup of a reactive aldehyde can, in turn, affect various cellular signaling cascades.
Influence on Acetaldehyde Metabolism and Homeostasis
Under normal physiological conditions, ALDH2 rapidly metabolizes acetaldehyde to non-toxic acetate (B1210297), keeping intracellular acetaldehyde concentrations low. mdpi.com By inhibiting ALDH2, this compound disrupts this crucial metabolic pathway, leading to a significant increase in intracellular acetaldehyde levels. scbt.com This disruption of acetaldehyde homeostasis is the central consequence of this compound's action. Studies with recombinant hepatoma cells that metabolize ethanol have shown that inhibition of aldehyde dehydrogenase leads to increased levels of acetaldehyde and a subsequent reduction in cell number, indicating cytotoxicity. nih.gov
Potential Crosstalk with Other Metabolic Cascades
The accumulation of acetaldehyde resulting from ALDH2 inhibition can have wide-ranging effects on other metabolic and signaling pathways. Acetaldehyde is a reactive molecule that can form adducts with proteins and DNA, potentially altering their function. mdpi.com However, direct evidence for this compound itself modulating other signaling pathways, such as protein kinase or MAP kinase pathways, independently of its effect on acetaldehyde levels, is currently lacking in the scientific literature. The observed alterations in cellular signaling in the context of ALDH2 inhibition are generally considered to be downstream consequences of elevated acetaldehyde concentrations.
Estrogen Receptor Interactions and Specificity of this compound
The molecular and biochemical mechanisms underlying the action of this compound are centered on its interaction with estrogen receptors (ERs). As a derivative of the well-known phytoestrogen daidzein, this compound's biological activity is primarily dictated by its ability to bind to and modulate the function of ERα and ERβ. The structural modification at the 7-hydroxyl position, specifically the addition of an ethyl group, significantly influences its interaction with these receptors compared to its parent compound.
Ligand Binding Dynamics
The binding of this compound to estrogen receptors is a critical determinant of its subsequent biological effects. Research on daidzein and its analogues has demonstrated that substitutions at the 7-hydroxyl position can alter the binding affinity and functional outcome of these compounds.
A study by Wang et al. (2010) investigated a series of daidzein analogues with alkyl substitutions at the 7-hydroxyl position. This research revealed that this compound, referred to as compound 3b in the study, exhibited a moderate reduction in estrogenic activities compared to daidzein. The study qualitatively assessed the binding of these analogues to ERα, showing that at a concentration of 10 μM, this compound resulted in over 50% of the receptor being bound. This indicates a notable, albeit potentially lower, affinity for ERα compared to estradiol (B170435) or daidzein itself.
Receptor Subtype Selectivity
For this compound, specific data on its relative binding affinity for ERα and ERβ is not extensively detailed in the available scientific literature. The study by Wang et al. (2010) focused primarily on the effects mediated through ER in MCF-7 cells, which predominantly express ERα. The observed anti-estrogenic effects in this cell line suggest a significant interaction with ERα, where it may act as a partial agonist or antagonist. However, without direct comparative binding assays, its selectivity profile remains to be fully elucidated.
The structural modification introduced by the ethyl group at the 7-position could theoretically influence its fit within the slightly different ligand-binding pockets of ERα and ERβ, thereby altering its selectivity profile compared to daidzein. Further research, including competitive binding assays and molecular docking studies specifically for this compound with both ER subtypes, is necessary to definitively characterize its receptor subtype selectivity.
Based on the available information, the following table summarizes the qualitative binding and activity of this compound.
| Compound | Estrogen Receptor Subtype | Binding Affinity (Qualitative) | Functional Activity |
|---|---|---|---|
| This compound | ERα | Binds to the receptor; quantitative IC50/Ki not specified in reviewed literature. | Reduced estrogenic activity compared to daidzein; can inhibit estrogen-induced cell proliferation and transcriptional activity. |
| This compound | ERβ | Specific binding affinity data not available in the reviewed literature. | Specific functional activity not detailed in the reviewed literature. |
Preclinical Pharmacokinetic Investigations of 7 O Ethyldaidzein in Animal Models
Absorption Characteristics in Rodent Models
The initial step in the systemic action of an orally administered compound is its absorption from the gastrointestinal (GI) tract. For isoflavones and their derivatives, this process is complex and influenced by numerous physicochemical and biological factors.
The gastrointestinal absorption of isoflavones is primarily governed by their chemical structure, lipophilicity, and solubility. Isoflavones in nature often exist as glycosides (e.g., daidzin), which are relatively hydrophilic and have a high molecular weight, limiting their direct absorption. researchgate.net For absorption to occur, these glycosides must first be hydrolyzed to their aglycone forms (e.g., daidzein) by intestinal enzymes, such as lactase phlorizin (B1677692) hydrolase, or by microbial β-glucosidases in the gut. scispace.comtandfonline.com The resulting aglycones are more lipophilic and can be absorbed from the intestine, largely via passive diffusion. researchgate.net
The absorption of 7-O-Ethyldaidzein is determined by its unique structural properties. As an ether derivative of the daidzein (B1669772) aglycone, it does not require initial enzymatic deglycosylation. Its primary determinant for absorption is its ability to permeate the intestinal epithelium. Key factors influencing this include:
Lipophilicity: The addition of an ethyl group at the 7-position significantly increases the lipophilicity of the daidzein backbone. This enhanced hydrophobic character is generally favorable for passive diffusion across the lipid bilayer of enterocytes. mdpi.comwur.nl
Solubility: While increased lipophilicity aids membrane permeation, adequate aqueous solubility is still necessary for the compound to dissolve in the gut lumen before absorption can occur. The interplay between solubility and permeability is a critical determinant of oral bioavailability. nih.gov
The deliberate structural modification of daidzein to create this compound is a strategy aimed at improving its pharmacokinetic properties, particularly absorption. The ether linkage at the 7-position is more stable than a glycosidic bond and renders the molecule more lipophilic than its parent compound, daidzein, and significantly more so than its glycoside form, daidzin (B1669773).
The enhanced lipophilicity is a direct consequence of replacing a polar hydroxyl group with a nonpolar ethyl ether group. This modification is expected to increase the rate of passive diffusion across the gastrointestinal membrane, potentially leading to faster and more complete absorption compared to daidzein. wur.nl Studies on daidzein sulfonate derivatives, which also involved adding methoxy (B1213986) and ethoxy groups at the 7-position, were based on the premise that increasing liposolubility is conducive to drug absorption and allows the molecule to penetrate cell membranes more easily. frontiersin.org While direct comparative absorption data for this compound is limited, the established principles of drug absorption strongly suggest a favorable profile due to this structural change.
Table 1: Physicochemical Properties and Expected Absorption Characteristics
| Compound | Structural Feature | Relative Lipophilicity | Primary Absorption Mechanism | Expected Absorption Rate |
| Daidzin | 7-O-glucoside | Low | Hydrolysis to aglycone, then passive diffusion | Slow, dependent on enzymatic activity |
| Daidzein | Aglycone (free -OH) | Moderate | Passive diffusion | Moderate |
| This compound | 7-O-ethyl ether | High | Passive diffusion | Potentially rapid |
Tissue Distribution and Biodistribution Studies
Following absorption into the systemic circulation, a compound is distributed to various tissues and organs throughout the body. This distribution pattern is critical as it determines the concentration of the compound at potential sites of action and metabolism.
Studies utilizing advanced imaging techniques such as matrix-assisted laser desorption ionization time-of-flight mass spectrometry imaging (MALDI-TOF MSI) have provided insights into the in-situ distribution of daidzein derivatives in mice. frontiersin.org Research on a closely related 7-ethoxy daidzein derivative (a sulfonate ester, DD3) revealed wide distribution throughout the body following administration. frontiersin.orgresearchgate.netnih.gov Upon absorption, this compound is expected to undergo hydrolysis to daidzein, and the distribution of both the parent compound and its primary metabolite, daidzein, is of interest.
The MALDI-TOF MSI study showed that after administration, the daidzein derivatives and their metabolites were detected in several key organs. frontiersin.orgnih.gov The presence of daidzein and its sulfate (B86663) metabolites was confirmed in the brain, indicating an ability to cross the blood-brain barrier. frontiersin.orgnih.gov This is a significant finding, as this barrier typically restricts the entry of many compounds into the central nervous system. Widespread distribution was also observed in major organs responsible for metabolism and excretion.
Table 2: Observed Tissue Distribution of Daidzein and its Metabolites in Mice
| Organ | Compound/Metabolite Detected | Reference |
| Liver | Daidzein and its metabolites | frontiersin.orgresearchgate.netnih.gov |
| Kidney | Daidzein and its metabolites | frontiersin.orgresearchgate.netnih.gov |
| Spleen | Daidzein and its metabolites | frontiersin.orgresearchgate.netnih.gov |
| Lung | Daidzein and its metabolites | frontiersin.orgresearchgate.netnih.gov |
| Brain | Daidzein and Daidzein monosulfates | frontiersin.orgresearchgate.netnih.gov |
| Heart | Metabolites detected (prototype compound not specified) | frontiersin.orgresearchgate.netnih.gov |
Data is based on studies of daidzein and its 7-O-substituted derivatives in mouse models.
The distribution of a compound into tissues is fundamentally dependent on its ability to cross biological membranes, a process heavily influenced by hydrophobic interactions. The increased hydrophobicity of this compound, conferred by the ethyl group, is a critical factor in its biodistribution profile. frontiersin.org
Hydrophobic molecules can more readily partition from the aqueous environment of the blood into the lipid-rich environment of cell membranes. uvigo.es This partitioning is the initial step for entering cells and accumulating in tissues. Studies on other flavonoids have shown that more hydrophobic derivatives exhibit a greater tendency to interact with and increase the permeability of lipid bilayers. acs.org The ethyl group on this compound enhances these hydrophobic interactions, likely facilitating its transport across membranes and subsequent distribution into various organs. This increased lipid affinity may contribute to the observed accumulation in tissues and the ability to cross the blood-brain barrier. frontiersin.orgnih.gov However, the nature of these interactions is complex, as the specific lipid composition of different cell membranes can influence the extent of this effect. acs.org
Metabolic Pathways and Metabolite Identification in Animal Systems
Metabolism is the process by which the body chemically modifies compounds, typically to facilitate their elimination. For this compound, metabolic transformation is expected to begin with the cleavage of the ethyl ether bond, followed by the well-documented metabolism of the parent compound, daidzein. frontiersin.orgnih.gov
In vivo studies in mice have shown that 7-O-substituted daidzein derivatives are first hydrolyzed to daidzein. frontiersin.org Once formed, daidzein is subject to extensive Phase I and Phase II metabolism, primarily in the intestine and liver. mdpi.com
Initial Hydrolysis (De-ethylation): The first metabolic step for this compound is O-dealkylation, where the ethyl group is cleaved to release daidzein. This reaction is analogous to the O-deethylation observed for other xenobiotics like 7-ethoxycoumarin (B196162) in rat liver microsomes. nih.gov
Phase I Metabolism of Daidzein: The aglycone can be further metabolized by reduction reactions, often carried out by the gut microbiota. publicationslist.org The primary Phase I metabolite is dihydrodaidzein. publicationslist.org
Phase II Metabolism of Daidzein: The most prominent metabolic pathways for daidzein are Phase II conjugation reactions. The hydroxyl groups at the 7- and 4'-positions are targets for glucuronidation and sulfation. mdpi.comumich.edu Studies in rodent models and in vitro systems have identified numerous conjugated metabolites. frontiersin.orgumich.edu Specifically, daidzein sulfates have been detected in various organs in mice. frontiersin.orgnih.gov O-methylation of daidzein to formononetin (B1673546) has also been observed in rat liver. jfda-online.com
Table 3: Primary Metabolic Pathways and Metabolites of this compound in Animal Models
| Metabolic Phase | Reaction | Precursor | Key Metabolite(s) | Primary Site |
| Initial | O-De-ethylation (Hydrolysis) | This compound | Daidzein | Liver, Intestine |
| Phase I | Reduction | Daidzein | Dihydrodaidzein | Gut Microbiota |
| Phase II | Glucuronidation | Daidzein | Daidzein-7-O-glucuronide, Daidzein-4'-O-glucuronide | Liver, Intestine |
| Phase II | Sulfation | Daidzein | Daidzein-7-O-sulfate, Daidzein-4'-O-sulfate | Liver, Intestine |
| Phase II | O-Methylation | Daidzein | Formononetin (7-hydroxy-4'-methoxyisoflavone) | Liver |
In Vivo Hydrolytic Transformations
The initial metabolic fate of this compound in vivo involves hydrolytic transformations. As an ether derivative of daidzein, the primary hydrolytic reaction is the cleavage of the 7-ethoxy group. Studies on derivatives of 7-ethoxy-daidzein (referred to as DD3 in some research) have shown that these compounds are hydrolyzed to the parent compound, daidzein (D1), by intracellular hydrolases. royalsocietypublishing.orgnih.govfrontiersin.org This process can occur through either ether hydrolysis or, in the case of more complex derivatives, ester hydrolysis. royalsocietypublishing.orgnih.gov
Research on a related ester compound, daidzein 7,4'-di-succinic acid mon-ester-O-ethoxy (DZ5), demonstrated rapid hydrolysis in vivo following intravenous administration to both rats and dogs. ingentaconnect.com This suggests that the ethoxy group is readily accessible to metabolic enzymes. The hydrolysis is catalyzed by plasma esterases, with studies indicating that the activity of these enzymes is species-dependent; for instance, the hydrolysis rate of DZ5 was found to be significantly faster in rats than in dogs. ingentaconnect.com This initial hydrolytic step is crucial as it liberates daidzein, which then becomes the substrate for further metabolic reactions.
Conjugation Reactions (e.g., Glucuronidation, Sulfation)
Following hydrolysis to daidzein, the compound undergoes extensive Phase II conjugation reactions, which are the main pathways for its metabolism. royalsocietypublishing.org These reactions increase the water solubility of the molecule, facilitating its excretion from the body. wikipedia.orguef.fi The primary conjugation reactions for daidzein are glucuronidation and sulfation.
Glucuronidation: This process involves the attachment of a glucuronic acid moiety to the daidzein molecule, catalyzed by UDP-glucuronosyltransferases (UGTs). royalsocietypublishing.orgwikipedia.org Daidzein-7-O-glucuronide is a major metabolite found in rats after the administration of daidzein. royalsocietypublishing.orgnih.gov This pathway is a high-capacity system for metabolizing phenolic compounds like daidzein. uef.fitaylorandfrancis.com
Sulfation: This is a competing reaction where a sulfonate group is added, catalyzed by sulfotransferases (SULTs). frontiersin.orgnih.gov For daidzein, sulfation occurs preferentially at the 7-OH position. nih.gov Studies have identified daidzein monosulfate and daidzein bisulfate in the plasma and organs of mice administered daidzein derivatives. frontiersin.org Glucuronidation and sulfation are often competitive processes, with the predominant pathway depending on factors like substrate concentration. frontiersin.org
Characterization of Primary and Secondary Metabolites (e.g., M5, M6, M7)
The metabolism of this compound results in a series of primary and secondary metabolites. The primary metabolite is daidzein, formed via hydrolysis. Daidzein is then converted into secondary conjugated metabolites.
A study investigating the metabolism of a napsylate derivative of 7-ethoxy-daidzein (DD5) in human aortic vascular smooth muscle cells provided insights into potential in vivo metabolites. It was found that a metabolite designated M5 could undergo glucuronidation. royalsocietypublishing.org Furthermore, M5 could also be competitively sulfated to produce a metabolite identified as M7 . royalsocietypublishing.org
In a broader study in mice using a daidzein derivative (DD3, 7-ethoxy-daidzein), seven Phase I metabolites and seven Phase II metabolites were detected. frontiersin.orgnih.gov The main metabolites identified after the administration of daidzein or its derivatives are typically the glucuronide and sulfate conjugates. frontiersin.orgnih.gov Additionally, reductive metabolism by gut microflora can convert daidzein into other metabolites like equol (B1671563), though this is dependent on the host's intestinal bacteria composition. nih.govoup.com
| Metabolite ID | Metabolite Name/Description | Formation Pathway | Reference |
|---|---|---|---|
| - | Daidzein | Hydrolysis of this compound | royalsocietypublishing.orgnih.govfrontiersin.org |
| - | Daidzein-7-O-glucuronide | Glucuronidation of Daidzein | royalsocietypublishing.orgnih.gov |
| - | Daidzein monosulfate | Sulfation of Daidzein | frontiersin.org |
| M5 | Metabolite of a 7-ethoxy-daidzein derivative | Undergoes further glucuronidation and sulfation | royalsocietypublishing.org |
| M7 | Sulfate conjugate of M5 | Sulfation of M5 | royalsocietypublishing.org |
Identification of Key Metabolizing Enzymes and Pathways
Several enzyme families are responsible for the metabolic cascade of this compound.
Hydrolases/Esterases : The initial cleavage of the ethoxy group is performed by intracellular hydrolases and plasma esterases. royalsocietypublishing.orgnih.govingentaconnect.com The activity of these enzymes can vary between species, leading to different rates of primary metabolism. ingentaconnect.com
UDP-glucuronosyltransferases (UGTs) : These Phase II enzymes are crucial for the glucuronidation of the hydrolyzed daidzein. royalsocietypublishing.orgnih.govuef.fi They are abundantly located in the liver and other tissues like the intestine. uef.fi
Sulfotransferases (SULTs) : This family of enzymes catalyzes the sulfation of daidzein. nih.gov Specifically, SULT1A1 has been identified as having the highest catalytic efficiency for the sulfation of daidzein at the 7-OH position. nih.gov
Cytochrome P450 (CYP) Enzymes : While conjugation is the major pathway, Phase I metabolism via CYP enzymes can also occur. CYPs can catalyze the O-deethylation of ethoxy compounds. For example, the similar compound 7-ethoxycoumarin is deethylated by various CYP isoforms, including CYP1A1, CYP1A2, and CYP2B in mice. caymanchem.commdpi.com CYPs may also be involved in further hydroxylation of the daidzein ring structure. researchgate.netmdpi.com
| Enzyme Family | Specific Enzyme (if identified) | Metabolic Role | Reference |
|---|---|---|---|
| Hydrolases/Esterases | Plasma esterases | Hydrolysis of the ethoxy group | royalsocietypublishing.orgingentaconnect.com |
| UDP-glucuronosyltransferases | UGTs | Glucuronidation of daidzein | royalsocietypublishing.orgnih.gov |
| Sulfotransferases | SULT1A1, SULT1E1 | Sulfation of daidzein | nih.gov |
| Cytochrome P450 | CYP1A1, CYP1A2, CYP2B (in mice for similar compounds) | Potential O-deethylation and hydroxylation | caymanchem.commdpi.com |
Excretion Patterns in Animal Models
The excretion of this compound and its metabolites occurs after they have been rendered more water-soluble through conjugation. The primary routes of elimination from the body are through urine and feces. royalsocietypublishing.orgoup.com The conjugated metabolites, such as glucuronides and sulfates, are readily excreted. uef.fi
Studies on the parent compound, daidzein, in rats show that elimination is rapid, with elimination half-lives of less than 12 hours. oup.com A significant portion of daidzein and its metabolites can undergo enterohepatic circulation, where they are excreted in the bile, reabsorbed in the intestine, and returned to the liver before final elimination. royalsocietypublishing.orgmerckvetmanual.com For a related serotonin (B10506) receptor antagonist, urinary excretion was the main elimination pathway, with lesser amounts found in bile and feces. mdpi.com The specific contribution of each excretion route for this compound would require studies using radiolabeled compounds to perform a complete mass balance analysis. vichsec.org
Pharmacokinetic Modeling and Interspecies Translation of Animal Data
Pharmacokinetic (PK) modeling is a mathematical tool used to describe and predict the concentration of a drug in the body over time. europa.eu While specific PK models for this compound are not publicly available, models for its parent compound, daidzein, have been developed. Physiologically based pharmacokinetic (PBPK) models for daidzein and its gut-derived metabolite, equol, have been created for both rats and humans. acs.orgnih.gov These models incorporate physiological parameters and in vitro metabolism data to simulate the ADME processes in vivo. acs.org
Such models are invaluable for interspecies translation—the process of using animal data to predict human pharmacokinetics. PBPK models can help account for known physiological and metabolic differences between species. acs.orgnih.gov For instance, the observation that plasma esterase activity differs between rats and dogs highlights a species-dependent variation that must be considered when extrapolating data. ingentaconnect.com By integrating these differences into a PBPK model, more reliable predictions of human exposure and metabolic profiles can be made, informing first-in-human dose selection.
Toxicological Considerations in Animal Pharmacokinetic Studies
Toxicokinetics is a branch of pharmacokinetics that integrates PK data with toxicology studies to enhance the value of safety assessments. europa.eu The main objective is to describe the systemic exposure achieved in animals and relate it to the dose level and the time course of any observed toxicity. europa.eu This relationship between exposure (measured by parameters like Cmax and AUC) and toxic effects is crucial for assessing the relevance of animal findings to human safety. acs.org
Preclinical toxicology studies often use doses much higher than the expected therapeutic dose, which can sometimes result in non-linear kinetics or different metabolic profiles. acs.org Understanding the pharmacokinetics at these high doses is essential for establishing safety margins. While specific toxicological concerns for this compound have not been detailed in the available literature, the principles of toxicokinetics mandate that its pharmacokinetic profile be well-characterized in the animal species used for safety testing. This ensures that the exposure levels in animal studies are relevant and can be meaningfully compared to expected human exposures to predict potential risks.
Analytical Methodologies for the Detection and Quantitation of 7 O Ethyldaidzein in Biological Matrices
Advanced Sample Preparation Techniques
Sample preparation is a critical initial step in the bioanalytical process, designed to clean up and concentrate the analyte of interest from the biological sample. americanpharmaceuticalreview.comencyclopedia.pub This process is essential for improving detection sensitivity and preventing the analytical instrument from becoming fouled. americanpharmaceuticalreview.com The choice of technique depends on the nature of the biological fluid, its volume, and the specific requirements of the analysis. americanpharmaceuticalreview.com
Solvent Extraction Methods
Solvent extraction, a foundational technique in sample preparation, involves the separation of compounds based on their differential solubility in two immiscible liquid phases, typically an aqueous and an organic solvent. encyclopedia.pubtsijournals.com For 7-O-Ethyldaidzein, which possesses both hydrophobic and hydrophilic characteristics, the choice of solvent is critical. gcms.cz
The selection of an appropriate solvent or solvent mixture is paramount for achieving high extraction efficiency. mdpi.com A solvent's polarity should ideally match that of the target analyte to maximize solubility and recovery. mdpi.com Commonly used solvents in extraction processes include ethanol (B145695), methanol (B129727), acetone, and water, often used in various mixtures to fine-tune polarity. mdpi.com For instance, a 70% ethanol solution has been shown to be highly effective for extracting a broad range of phytochemicals, including flavonoids, from plant matrices. mdpi.com
The process often involves liquid-liquid extraction (LLE), where the biological sample (often in an aqueous buffer) is mixed with a water-immiscible organic solvent. encyclopedia.pub After vigorous mixing and subsequent phase separation, this compound would partition into the organic layer, leaving behind many water-soluble interfering compounds in the aqueous phase. While widely used, traditional LLE can be time-consuming and require significant volumes of organic solvents. encyclopedia.pub
Table 1: Comparison of Common Solvents for Extraction
| Solvent | Polarity | Typical Applications | Advantages |
|---|---|---|---|
| Ethanol | Polar | Extraction of a wide range of polar and nonpolar compounds. mdpi.com | High efficiency for various compounds. mdpi.com |
| Methanol | Polar | Extraction of phenolic compounds and flavonoids. mdpi.com | Effective for polar analytes. |
| Acetone | Medium-Polar | Extraction of medium-polar compounds, particularly phenolics and flavonoids. mdpi.com | Highly volatile, easy to remove post-extraction. mdpi.com |
| Water | Highly Polar | Extraction of polar compounds. mdpi.com | Safe, environmentally friendly, and cost-effective. mdpi.com |
| n-Hexane | Non-Polar | Extraction of non-polar compounds. lcms.cz | Selective for non-polar analytes. |
| 2-Propanol | Polar | Used as a polar extraction solvent. lcms.cz | Represents a polar solvent choice. lcms.cz |
Microextraction Techniques (e.g., Solid-Phase Microextraction)
To address the limitations of traditional methods, microextraction techniques have emerged as greener and more efficient alternatives. mdpi.comresearchgate.net These methods are characterized by the use of minimal solvent volumes, reduced sample size, and often lead to higher enrichment factors and shorter analysis times. mdpi.com
Solid-Phase Microextraction (SPME) is a prominent solvent-free microextraction technique. ijcea.org It utilizes a fused-silica fiber coated with a polymeric stationary phase. ijcea.org The fiber is exposed to the sample (either directly immersed or in the headspace), and analytes partition from the sample matrix onto the fiber coating. mdpi.com After an equilibrium or pre-equilibrium period, the fiber is withdrawn and thermally desorbed in the injection port of a gas chromatograph or eluted with a solvent for liquid chromatography analysis. SPME is considered a green technique due to its minimal or zero use of organic solvents. mdpi.com
Other notable microextraction techniques include:
Dispersive Liquid-Liquid Microextraction (DLLME): This technique involves injecting a mixture of an extraction solvent and a disperser solvent into the aqueous sample. ijcea.org This creates a cloudy solution where fine droplets of the extraction solvent are dispersed throughout the sample, maximizing the surface area for rapid analyte transfer.
Hollow-Fiber Liquid-Phase Microextraction (HF-LPME): In this method, a small volume of organic solvent is held within the pores of a porous hollow fiber. ijcea.org The fiber is placed in the sample, and analytes migrate from the sample through the membrane and into the acceptor phase inside the fiber.
Solid-Phase Extraction (SPE)
Solid-Phase Extraction (SPE) is a highly versatile and widely used sample preparation technique that has often replaced LLE in routine laboratory analysis. encyclopedia.pubspecartridge.com SPE is based on the principles of liquid chromatography and involves passing a liquid sample through a solid sorbent material, which is typically packed in a cartridge or a 96-well plate format. specartridge.com
The fundamental principle of SPE involves the selective retention of the analyte of interest on the solid phase while matrix interferences pass through. specartridge.com The process generally consists of four steps:
Conditioning: The sorbent is wetted with a solvent to activate the stationary phase. scpscience.com
Loading: The sample is passed through the sorbent bed, where the analyte and some interferences are retained. specartridge.com
Washing: A specific solvent is used to rinse the sorbent, removing weakly bound interferences while the analyte of interest remains. specartridge.com
Elution: A different solvent is used to disrupt the analyte-sorbent interaction and elute the purified analyte for analysis. scpscience.com
For a compound like this compound, a reversed-phase SPE sorbent (e.g., C18) would likely be effective. The non-polar nature of the C18 stationary phase would retain the moderately non-polar this compound from an aqueous biological sample.
Table 2: General Solid-Phase Extraction Protocol
| Step | Purpose | Typical Solvents/Procedure |
|---|---|---|
| 1. Conditioning | To activate the sorbent for reproducible retention. scpscience.com | Pass a strong solvent (e.g., methanol) followed by the same solvent as the sample matrix (e.g., water or buffer). |
| 2. Loading | To retain the analyte of interest on the sorbent. specartridge.com | Pass the pre-treated biological sample through the cartridge. |
| 3. Washing | To remove endogenous interferences. specartridge.com | Pass a weak solvent that will not elute the analyte (e.g., a low percentage of organic solvent in water). |
| 4. Elution | To recover the purified analyte. scpscience.com | Pass a strong solvent to desorb the analyte (e.g., a high percentage of organic solvent like methanol or acetonitrile). |
Supercritical Fluid Extraction (SFE) and Microwave-Assisted Extraction (MAE)
More advanced extraction techniques like Supercritical Fluid Extraction (SFE) and Microwave-Assisted Extraction (MAE) offer significant advantages in terms of speed and efficiency. who.int
Supercritical Fluid Extraction (SFE) employs a supercritical fluid, most commonly carbon dioxide (CO2), as the extraction solvent. tsijournals.comrjptonline.org A substance becomes a supercritical fluid when it is heated and pressurized above its critical temperature and pressure, exhibiting properties of both a liquid and a gas. tsijournals.com Supercritical CO2 is non-toxic, non-flammable, and has a low critical temperature (31°C), making it ideal for extracting thermally sensitive compounds. tsijournals.comrjptonline.org Its solvating power can be tuned by altering the pressure and temperature. mdpi.com For more polar analytes, a polar co-solvent (modifier) like ethanol can be added to the supercritical CO2 to enhance extraction efficiency. mdpi.comnih.gov
Microwave-Assisted Extraction (MAE) utilizes microwave energy to heat the solvent and sample, accelerating the extraction process. who.intrjptonline.org The mechanism involves the localized heating of polar molecules (like water present in the sample) which leads to the rupture of cell walls and enhanced migration of the analyte into the solvent. rjptonline.org MAE offers drastically reduced extraction times (often from hours to minutes) and lower solvent consumption compared to traditional methods like Soxhlet extraction. who.intrjptonline.org The effectiveness of MAE depends on factors such as the nature of the solvent, microwave power, temperature, and extraction time. who.intipb.ac.id
Cleanup Procedures for Endogenous Interferences
Biological matrices are inherently complex, containing numerous endogenous compounds (e.g., proteins, lipids, salts) that can interfere with the analysis of this compound. researchgate.netnih.gov Therefore, effective cleanup procedures are essential.
Protein Precipitation (PP) is a common first step when working with plasma or serum samples. americanpharmaceuticalreview.com It involves adding a precipitating agent, such as a high concentration of an organic solvent (e.g., acetonitrile (B52724), methanol) or an acid (e.g., trichloroacetic acid), to the sample. americanpharmaceuticalreview.com This denatures and precipitates the majority of the proteins, which can then be removed by centrifugation. The resulting supernatant, containing the analyte, is much cleaner and more suitable for direct injection or further SPE cleanup. americanpharmaceuticalreview.com
For the removal of other interferences, the selective nature of SPE is highly effective. scpscience.com By carefully choosing the sorbent and optimizing the wash and elution solvents, it is possible to separate this compound from compounds with different polarities and chemical properties. In some cases, multiple SPE steps with different sorbent chemistries (e.g., reversed-phase followed by ion-exchange) may be necessary for highly complex samples or when ultra-high purity is required.
High-Resolution Chromatographic Separation
Following sample preparation, high-resolution chromatographic separation is employed to resolve this compound from any remaining matrix components and other structurally similar compounds. nih.gov High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UHPLC) are the predominant techniques used for this purpose. nih.govresearchgate.net
The goal of chromatography is to achieve optimal resolution between the analyte peak and adjacent peaks in the shortest possible time. inacom.nl Resolution is influenced by several factors, including the choice of stationary phase, mobile phase composition, column temperature, and flow rate. researchgate.net
For the separation of isoflavones and their derivatives, reversed-phase chromatography is the most common approach. A C18 column, which has a non-polar stationary phase, is typically used. The separation is achieved by using a mobile phase consisting of a mixture of water (often acidified with formic or acetic acid) and an organic modifier like acetonitrile or methanol. A gradient elution, where the proportion of the organic solvent is increased over time, is generally preferred for complex samples as it provides better resolution for compounds with a wide range of polarities. inacom.nl
Key parameters that are optimized to achieve high-resolution separation include:
Stationary Phase Chemistry: While C18 is standard, other stationary phases can offer different selectivities.
Mobile Phase Composition: Adjusting the type of organic modifier, the pH, and the use of additives can significantly impact the separation. inacom.nlresearchgate.net
Column Temperature: Higher temperatures can improve peak shape and reduce analysis time, but must be controlled to ensure reproducibility. researchgate.netthermofisher.com
Flow Rate: Lower flow rates can lead to better resolution but longer run times. thermofisher.com
The combination of advanced sample preparation and high-resolution chromatography, typically coupled with mass spectrometry for detection, provides the robust and sensitive analytical methods required for the accurate quantification of this compound in biological matrices. researchgate.netdrawellanalytical.com
High-Performance Liquid Chromatography (HPLC)
High-performance liquid chromatography (HPLC) is a cornerstone technique for the analysis of isoflavones, including this compound, in biological samples. microbenotes.comnih.gov This method separates components of a mixture based on their differential partitioning between a liquid mobile phase and a solid stationary phase. asianjpr.com For isoflavone (B191592) analysis, reversed-phase HPLC is commonly employed, where the stationary phase is nonpolar (e.g., C18) and the mobile phase is a polar solvent mixture, such as acetonitrile and water, often with additives like formic acid to improve peak shape. pharmtech.comresearchgate.net
The development of a robust HPLC method involves several key steps:
Column Selection : Choosing an appropriate column with the right stationary phase chemistry, particle size, and dimensions is critical for achieving optimal separation. drawellanalytical.com
Mobile Phase Optimization : The composition of the mobile phase, including the organic solvent ratio and pH, is adjusted to achieve the desired retention and resolution of this compound from other matrix components. drawellanalytical.com Gradient elution, where the mobile phase composition is changed over time, is often used to effectively separate compounds with a wide range of polarities. mastelf.com
Detector Selection : A suitable detector is chosen based on the properties of the analyte. UV-Vis detectors are commonly used for isoflavones due to their chromophoric nature. mastelf.com
The complexity of biological matrices, such as blood plasma, often presents challenges due to the high dynamic range of endogenous compounds. mdpi.com Therefore, sample preparation techniques like liquid-liquid extraction, protein precipitation, or solid-phase extraction are typically required to remove interferences before HPLC analysis. nih.gov
Table 1: Typical HPLC Parameters for Isoflavone Analysis
| Parameter | Typical Condition | Reference |
|---|---|---|
| Column | Reversed-phase C18 (e.g., 250 x 4.6 mm, 5 µm particle size) | researchgate.net |
| Mobile Phase | Acetonitrile and water (often with 0.1% formic acid) | mdpi.com |
| Elution | Gradient or Isocratic | nih.govmastelf.com |
| Flow Rate | 1.0 - 1.5 mL/min | pharmtech.com |
| Detector | UV-Vis or Diode Array Detector (DAD) | mastelf.commdpi.com |
| Detection Wavelength | ~254 nm for isoflavones | mdpi.com |
Gas Chromatography (GC)
Gas chromatography (GC) is another powerful technique for the analysis of volatile and thermally stable compounds. lcservicesltd.co.uk For non-volatile compounds like isoflavones, a derivatization step is necessary to increase their volatility. jfda-online.comlibretexts.org This typically involves converting polar functional groups into less polar and more volatile derivatives, such as trimethylsilyl (B98337) (TMS) ethers. mdpi.comresearchgate.net
The GC separation process involves a gaseous mobile phase (an inert carrier gas like helium or nitrogen) and a stationary phase, which is a high-boiling-point liquid coated on the inside of a capillary column. lcservicesltd.co.ukscioninstruments.com The separation is based on the differential partitioning of the analytes between the gas and stationary phases as they travel through the column.
GC coupled with a mass spectrometer (GC-MS) is a particularly effective combination for the analysis of isoflavones. nih.gov The GC separates the components of the mixture, and the MS provides identification based on their mass-to-charge ratio and fragmentation patterns. scioninstruments.com This technique offers high sensitivity and specificity. jfda-online.com
Table 2: GC-MS Workflow for this compound Analysis
| Step | Description | Reference |
|---|---|---|
| Sample Preparation | Extraction from biological matrix. | jfda-online.com |
| Derivatization | Conversion to a volatile derivative (e.g., TMS ether). | mdpi.comlibretexts.org |
| GC Separation | Separation of derivatives on a capillary column. | scioninstruments.com |
| Ionization | Typically Electron Ionization (EI). | scioninstruments.com |
| Mass Analysis | Detection and identification by mass spectrometer. | scioninstruments.com |
Mass Spectrometry (MS) and Tandem Mass Spectrometry (MS/MS) for Identification and Quantitation
Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. spectroscopyonline.com It is an indispensable tool for the identification and quantification of compounds in complex mixtures. nih.gov When coupled with a separation technique like HPLC or GC, it provides a high degree of sensitivity and selectivity. nih.gov Tandem mass spectrometry (MS/MS) adds another layer of specificity by fragmenting selected ions and analyzing the resulting fragment ions, which is particularly useful for structural elucidation and confident identification. eag.commsaltd.co.uk
Electrospray Ionization (ESI) and Atmospheric Pressure Chemical Ionization (APCI)
Electrospray ionization (ESI) and atmospheric pressure chemical ionization (APCI) are "soft" ionization techniques commonly used as interfaces between liquid chromatography and mass spectrometry. wiley.com
Electrospray Ionization (ESI) is a gentle ionization method that is well-suited for polar and thermally labile molecules, including many biological compounds. taylorandfrancis.comcreative-proteomics.comnih.gov In ESI, a high voltage is applied to a liquid sample, creating an aerosol of charged droplets. creative-proteomics.com As the solvent evaporates, the charge density on the droplets increases, eventually leading to the formation of gas-phase ions of the analyte. creative-proteomics.com ESI is known for producing multiply charged ions, which can extend the mass range of the mass spectrometer. creative-proteomics.comlibretexts.org It is a highly efficient ionization process, allowing for the analysis of trace amounts of substances. nih.gov
Atmospheric Pressure Chemical Ionization (APCI) is another soft ionization technique that is suitable for a wide range of compounds, including less polar and thermally stable molecules with molecular weights up to 1500 Da. wikipedia.orgnationalmaglab.org In APCI, the sample is vaporized and then ionized by gas-phase ion-molecule reactions initiated by a corona discharge. wikipedia.orgslideshare.net This method is particularly useful for analytes that are not efficiently ionized by ESI. nih.gov
The choice between ESI and APCI depends on the polarity and thermal stability of the analyte. For a modified isoflavone like this compound, which possesses both polar and nonpolar characteristics, either technique could potentially be employed, and the optimal choice would be determined empirically.
High-Resolution Mass Spectrometry
High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, typically to several decimal places. bioanalysis-zone.com This capability allows for the determination of the elemental composition of an unknown compound by comparing its exact mass to the theoretical masses of possible chemical formulas. spectroscopyonline.combioanalysis-zone.com This is a significant advantage over nominal mass instruments, which can only provide integer mass values. bioanalysis-zone.com
The benefits of HRMS in the analysis of complex biological matrices are substantial. It can help to differentiate between compounds that have the same nominal mass but different elemental compositions. bioanalysis-zone.com This increased specificity reduces the likelihood of false positives and provides greater confidence in compound identification. nih.gov HRMS is increasingly used in routine analysis for food safety and other regulated areas where accurate identification of trace-level contaminants is critical. spectroscopyonline.commdpi.com The ability to perform retrospective analysis of full-scan HRMS data is another key advantage, allowing for the investigation of previously un-targeted compounds without needing to re-run the sample. nih.gov
Spectrophotometric and Fluorometric Detection Methods
Ultraviolet-Visible (UV-Vis) Spectroscopy
Ultraviolet-Visible (UV-Vis) spectroscopy is an analytical technique that measures the absorption of UV or visible light by a sample. technologynetworks.comwikipedia.org This absorption is due to electronic transitions within the molecule, where electrons are promoted from a ground state to a higher energy state. bioglobax.com Molecules containing chromophores, which are parts of the molecule that absorb light, can be analyzed using this method. wikipedia.org
Isoflavones, including this compound, possess conjugated systems of double bonds which act as chromophores, leading to strong absorption in the UV region of the electromagnetic spectrum. libretexts.orgdu.edu.eg A UV-Vis spectrophotometer passes a beam of light through the sample and measures the amount of light that is absorbed at each wavelength. wikipedia.org The resulting data is typically presented as an absorption spectrum, which is a plot of absorbance versus wavelength. technologynetworks.com
While UV-Vis spectra are generally broad and may not be sufficient for the definitive identification of an unknown compound on their own, they are highly useful for the quantitative analysis of known compounds. bioglobax.comdu.edu.eg The Beer-Lambert law states that the absorbance of a solution is directly proportional to the concentration of the absorbing species, which forms the basis for quantitative measurements. libretexts.org In the context of HPLC, a UV-Vis detector is a common and robust choice for quantifying isoflavones as they elute from the column. mdpi.com
Table 3: Compound Names Mentioned
| Compound Name |
|---|
| This compound |
| Daidzein (B1669772) |
| Genistein |
| Formononetin (B1673546) |
| Biochanin A |
| Glycitein |
| Glycitin |
| Genistin |
| Daidzin (B1669773) |
| Coumestrol |
| Enterodiol |
| Enterolactone |
| Vestitol |
| 7-O-methylvestitol |
| Medicarpin |
Fluorescence Detection
Fluorescence detection (FLD) is a highly sensitive technique that can be employed for the analysis of fluorescent compounds. nih.govbmglabtech.com Many phytoestrogens, including some isoflavones, exhibit natural fluorescence, which allows for their detection without the need for derivatization. For compounds that are not naturally fluorescent or have weak fluorescence, derivatization with a fluorescent tag can be performed. The fluorescence intensity is directly proportional to the concentration of the analyte, allowing for quantitative analysis. bmglabtech.com
The applicability of FLD for this compound would depend on its intrinsic fluorescent properties. The parent compound, daidzein, is known to be fluorescent. It is plausible that this compound also exhibits fluorescence, making FLD a potentially suitable detection method. The major advantages of FLD include high sensitivity and selectivity, as not all co-eluting compounds will fluoresce at the selected excitation and emission wavelengths.
A typical workflow for analysis using HPLC with fluorescence detection would involve:
Sample Preparation: Extraction of this compound from the biological matrix (e.g., plasma, urine, tissue homogenate) using techniques like LLE or SPE. nih.gov
Chromatographic Separation: Separation of the analyte from other matrix components on an HPLC column.
Fluorescence Detection: As the analyte elutes from the column, it passes through the fluorescence detector. It is irradiated with light of a specific excitation wavelength, and the emitted light at a longer wavelength is measured. bmglabtech.com
While specific excitation and emission wavelengths for this compound are not documented, they would need to be empirically determined to optimize the method for sensitivity and selectivity.
Bioanalytical Method Validation for Preclinical Research
Bioanalytical method validation is a critical process in drug discovery and development, ensuring the reliability and reproducibility of quantitative data from biological samples. ijprajournal.comnih.gov This process is essential for pharmacokinetic, toxicokinetic, bioavailability, and bioequivalence studies. nih.govglobalresearchonline.net The validation of a bioanalytical method for this compound in preclinical research would involve a series of experiments to demonstrate its performance characteristics. au.dkresearchgate.net
Selectivity and Matrix Effects Assessment
Selectivity is the ability of the analytical method to differentiate and quantify the analyte in the presence of other components in the sample. unodc.org For this compound, this would involve demonstrating that the method can accurately measure it without interference from endogenous matrix components, metabolites, or other co-administered compounds. This is typically assessed by analyzing blank samples from multiple sources of the same biological matrix to check for interfering peaks at the retention time of the analyte. unodc.org
Matrix effects are the alteration of analyte response due to the presence of co-eluting, undetected components in the biological matrix. These effects can lead to either ion suppression or enhancement in mass spectrometry-based assays, or quenching/enhancement in fluorescence-based assays, thereby affecting the accuracy and precision of the results. The matrix effect is evaluated by comparing the response of the analyte in a post-extraction spiked sample to the response of the analyte in a neat solution. nih.gov For isoflavones, matrix effects have been reported to be in the range of 71.3% to 84.9% in some studies, indicating that there was no significant ion suppression. gigvvy.com
A common approach to assess matrix effects is the post-extraction spike method. nih.gov This involves:
Extracting a blank biological matrix.
Spiking the extracted matrix with a known concentration of the analyte.
Comparing the analytical response of this sample to a pure standard solution of the same concentration.
The ratio of these responses, known as the matrix factor, provides a quantitative measure of the matrix effect. A matrix factor of 1 indicates no matrix effect, while values greater or less than 1 indicate ion enhancement or suppression, respectively.
Stability Evaluation in Biological Samples
The stability of an analyte in a biological matrix under various storage and processing conditions is crucial for ensuring the integrity of the samples from collection to analysis. nih.gov Stability studies for this compound would need to be conducted to determine the conditions under which the samples can be reliably stored and handled.
Typical stability experiments include:
Freeze-Thaw Stability: This assesses the stability of the analyte after repeated freezing and thawing cycles. Samples are subjected to multiple freeze-thaw cycles (e.g., three cycles from -20°C or -80°C to room temperature) before analysis.
Short-Term (Bench-Top) Stability: This evaluates the stability of the analyte in the matrix at room temperature for a period that simulates the sample handling and preparation time.
Long-Term Stability: This determines the stability of the analyte under the intended long-term storage conditions (e.g., -20°C or -80°C) for a duration that covers the expected storage time of the study samples. mdpi.com
Post-Preparative (Autosampler) Stability: This assesses the stability of the processed samples in the autosampler before injection into the analytical instrument.
For each stability study, the concentrations of the analyte in the test samples are compared to those of freshly prepared samples. The analyte is considered stable if the mean concentration of the stability samples is within a predefined percentage (e.g., ±15%) of the nominal concentration.
Data Tables
Table 1: Representative Analytical Methods for Isoflavone Analysis
| Analytical Technique | Detector | Matrix | Reported Application | Reference |
| HPLC | Diode Array Detector (DAD) | Alfalfa-derived products | Quantification of daidzein, genistein, genistin, and daidzin. | mdpi.com |
| UHPLC-MS/MS | Triple Quadrupole (QqQ) | Soybean | Determination of 12 isoflavones. | gigvvy.com |
| LC-MS/MS | Not specified | Human Urine | Quantification of total daidzein, genistein, and equol (B1671563). | nih.gov |
| HPLC | Fluorescence Detector (FLD) | Red Clover Leaf Extracts | Determination of isoflavones and their glucosides. | mdpi.com |
Table 2: Hypothetical Stability Evaluation Plan for this compound in Human Plasma
| Stability Test | Storage Condition | Duration | Acceptance Criteria |
| Freeze-Thaw Stability | -20°C to Room Temperature | 3 cycles | Mean concentration ±15% of nominal |
| Short-Term Stability | Room Temperature | 24 hours | Mean concentration ±15% of nominal |
| Long-Term Stability | -80°C | 6 months | Mean concentration ±15% of nominal |
| Post-Preparative Stability | 4°C (Autosampler) | 48 hours | Mean concentration ±15% of nominal |
Structure Activity Relationship Sar Studies of 7 O Ethyldaidzein and Its Analogues
Principles of Structure-Activity Relationship Analysis
Qualitative SAR involves observing how changes in a molecule's structure affect its biological activity. ug.edu.ge For isoflavones like daidzein (B1669772) and its derivatives, this often involves modifying the core structure and assessing the impact on a specific biological outcome. For instance, the substitution of the 7-hydroxyl hydrogen with alkyl groups of varying lengths and configurations has been a key area of investigation. nih.gov
Studies have shown that the parent compound, daidzein, often exhibits more potent estrogenic activity than its derivatives where the hydrogen at the 7-O position is replaced with alkyl groups. nih.gov Shorter alkyl chains, such as methyl and ethyl groups, tend to cause a smaller reduction in estrogen receptor (ER) agonist activity compared to longer, bulkier groups. nih.gov For example, at a 25 μM concentration, 7-O-ethyldaidzein (referred to as analogue 3b in a study) induced ERE transcriptional activity at 80.4%, demonstrating a retention of significant estrogenic activity. nih.gov This suggests that the size and nature of the substituent at the 7-O position are critical determinants of biological activity.
QSAR aims to establish a mathematical relationship between the chemical properties of a series of compounds and their biological activities. wikipedia.org This approach uses statistical methods to create models that can predict the activity of new, unsynthesized compounds. For daidzein derivatives, QSAR studies can help in understanding the specific physicochemical properties that govern their biological effects.
A key aspect of QSAR is the use of molecular descriptors, which are numerical representations of a molecule's properties. These can include steric parameters (like molecular volume), electronic parameters (like charge distribution), and hydrophobic parameters (like the partition coefficient, logP). For instance, the introduction of aminoalkyl groups at the 7-position of daidzein was found to significantly improve water solubility, a crucial pharmacokinetic property. jst.go.jp A QSAR analysis of these derivatives revealed that while most showed higher calculated logP (cLogP) values, suggesting enhanced lipid solubility, the anti-hypoxic activity was dependent on the length of the alkylamine chain. jst.go.jp Specifically, compounds with a 3-aminopropyl group at the 7-O position showed better efficacy than daidzein, but the activity decreased as the carbon chain of the amine increased. jst.go.jp
Impact of Ethylation at the 7-O Position on Biological Efficacy
The addition of an ethyl group at the 7-O position of daidzein creates this compound, a modification that significantly influences its interaction with biological targets.
The ethyl group at the 7-O position can alter how the molecule fits into the active site of an enzyme, thereby affecting its binding affinity and specificity. This compound has been identified as an inhibitor of aldehyde dehydrogenase 2 (ALDH2). scbt.com Its structural features allow for specific binding to the enzyme's active site, which in turn alters the enzyme's conformation and impacts the rate at which it can process its substrate. scbt.com
The binding affinity of daidzein analogues to the estrogen receptor (ERα) has also been studied. While structural modifications at the 7-O position generally reduce estrogenic potency, the binding data is not always directly proportional to the observed activity. nih.gov For example, some analogues with longer chain alkyl substitutions, which showed little to no estrogenic or antiestrogenic activity, exhibited higher binding affinities to ERα than expected. nih.gov This suggests that binding to the receptor is a necessary but not sufficient condition for a biological response and that the nature of the interaction post-binding is also critical.
Interactive Table: Biological Activities of 7-O-Substituted Daidzein Derivatives
| Analogue | Structure Name | Max % Agonist Activity | Max % Inhibition | ERα Binding Max % |
| Daidzein | 4',7-dihydroxyisoflavone | 100 | 0 | 100 |
| 3b | This compound | 80.4 | - | - |
| 3a | 7-O-Methyldaidzein | 70.9 | - | - |
| 3c | 7-O-n-Propyldaidzein | 38.4 | - | - |
Data sourced from a study on MCF-7 breast cancer cells. nih.gov The table shows the relative estrogenic activity of different daidzein analogues.
The steric and electronic properties of the substituent at the 7-O position play a crucial role in determining the biological activity of daidzein analogues. The ethyl group in this compound introduces specific steric bulk and electronic effects. scbt.com The hydrophobic nature of the ethyl group can promote interactions with lipid membranes, which can influence the compound's bioavailability and distribution within the body. scbt.com
The unique steric configuration resulting from the ethylation can alter the enzyme's conformation upon binding, impacting substrate turnover rates. scbt.com Furthermore, the electronic properties of the substituent can influence redox reactions and contribute to the compound's inhibitory profile. scbt.com For example, in a series of daidzein derivatives, the introduction of different substituents at the 7-O position was explored for its effect on osteogenic differentiation. Analogues with a cyclopentyl (2g) or an allyl (2l) group at this position were found to enhance the transcription of key osteogenic genes. insights.bio This highlights how varying the steric and electronic nature of the 7-O substituent can tune the biological activity towards different therapeutic applications.
Structure-Pharmacokinetic Relationships
The chemical structure of a drug molecule significantly influences its absorption, distribution, metabolism, and excretion (ADME), collectively known as pharmacokinetics. For isoflavones, modifications to the core structure can lead to substantial changes in their pharmacokinetic profiles.
The poor water and lipid solubility of daidzein limits its widespread application. jst.go.jp Introducing an ethyl group at the 7-O position, as in this compound, can affect its solubility and, consequently, its absorption and bioavailability. nih.gov Studies on novel daidzein napsylates, which included 7-ethoxy-daidzein as an intermediate, showed that these derivatives had significantly improved solubility in organic solvents compared to the parent daidzein. royalsocietypublishing.org This suggests that such modifications can enhance the lipophilicity of the molecule.
The metabolism of daidzein derivatives is also structure-dependent. For instance, this compound can be hydrolyzed in cells to release daidzein, which can then undergo further metabolism, such as glucuronidation. nih.gov The presence of the ethyl group can also influence the rate of these metabolic processes. A study investigating the cell absorption of novel daidzein napsylates found that the absorption rate was influenced by the length of the substituent group at the 7-position, with the ethyl-substituted derivative (DD5) showing a slightly higher maximum absorption rate than the methyl-substituted one (DD4). nih.gov
Furthermore, the distribution of these compounds in the body can be affected by their structure. Studies using MALDI-TOF mass spectrometry imaging have shown that daidzein and its derivatives, including those with modifications at the 7-position, can be detected in various organs, and their metabolites can even penetrate the blood-brain barrier. researchgate.net
Influence of Structural Modifications on Lipophilicity and Bioavailability
The lipophilicity, or the ability of a compound to dissolve in fats and lipids, is a key determinant of its bioavailability—the extent and rate at which the active moiety enters systemic circulation. For orally administered compounds, sufficient lipophilicity is necessary to facilitate absorption across the lipid-rich membranes of the gastrointestinal tract. The ethyl group at the 7-O position of daidzein in this compound increases its lipophilicity compared to the parent compound, daidzein, which possesses a hydroxyl group at this position. This modification can enhance its ability to traverse cell membranes. scbt.com
Further modifications to the 7-O-ethyl group can modulate lipophilicity. For instance, increasing the alkyl chain length or introducing lipophilic substituents can further enhance this property. However, an excessive increase in lipophilicity can sometimes lead to reduced aqueous solubility and increased binding to plasma proteins, which might negatively impact bioavailability. spu.edu.sy Therefore, a balance must be struck to optimize both absorption and distribution.
Studies on related isoflavone (B191592) analogues have demonstrated the significant impact of substitutions on lipophilicity. For example, the introduction of a bromopropyl substituent, as seen in 7-O-ω-Bromopropyldaidzein, enhances hydrophobic interactions. scbt.com Conversely, incorporating more polar moieties, such as a dioxanyl group in 7-O-[2-(1,3-Dioxanyl)ethyl]daidzein, can decrease lipophilicity while potentially improving solubility. scbt.com
Table 1: Predicted Lipophilicity of this compound Analogues
| Compound | 7-O-Substituent | Predicted LogP (cLogP) | Predicted Change in Lipophilicity |
| Daidzein | -H | 2.5 | Baseline |
| This compound | -CH2CH3 | 3.2 | Increased |
| 7-O-Propyldaidzein | -CH2CH2CH3 | 3.6 | Further Increased |
| 7-O-ω-Bromopropyldaidzein | -CH2CH2CH2Br | 3.9 | Significantly Increased |
| 7-O-[2-(1,3-Dioxanyl)ethyl]daidzein | -CH2CH2(C4H7O2) | 2.8 | Slightly Increased |
Note: cLogP values are estimations and can vary based on the prediction algorithm used. The table illustrates general trends in lipophilicity based on structural modifications.
Structural Determinants of Metabolic Stability and Pathway Preference
Metabolic stability refers to a compound's resistance to biotransformation by metabolic enzymes, primarily cytochrome P450 (CYP) enzymes in the liver. srce.hr A compound with low metabolic stability is rapidly cleared from the body, resulting in a short duration of action. Conversely, high metabolic stability can lead to prolonged exposure and potential toxicity. srce.hr Structural modifications can significantly influence a compound's metabolic fate. numberanalytics.com
For this compound, the ether linkage at the 7-position is a potential site for metabolism. The ethyl group itself can also undergo oxidation. Strategies to enhance metabolic stability often involve blocking or modifying these metabolically labile sites. numberanalytics.com For example, introducing steric hindrance near the 7-O-ethyl group could shield it from enzymatic attack. researchgate.net
Furthermore, the electronic properties of the aromatic rings in the isoflavone scaffold play a role. Introducing electron-withdrawing groups can make the rings less susceptible to oxidative metabolism. researchgate.netnih.gov The specific metabolic pathways a compound undergoes are also dictated by its structure. For instance, the presence of certain functional groups can predispose a molecule to specific conjugation reactions, such as glucuronidation or sulfation. The structural features of this compound and its analogues will determine their preference for either Phase I (oxidation, reduction, hydrolysis) or Phase II (conjugation) metabolic pathways. numberanalytics.com
Computational Chemistry and In Silico Approaches for SAR Elucidation
Computational chemistry and in silico (computer-based) methods have become indispensable tools in modern drug discovery for elucidating structure-activity relationships. nih.gov These approaches allow for the rapid screening of virtual compound libraries and provide insights into the molecular interactions that govern biological activity, saving time and resources compared to traditional synthetic and testing methods. wikipedia.org
Molecular Docking and Dynamics Simulations
Molecular docking is a computational technique that predicts the preferred orientation of a ligand when it binds to a target protein. wikipedia.orgmdpi.com For this compound, docking studies can be used to model its interaction with various biological targets, such as enzymes or receptors. scbt.com These simulations can reveal key binding interactions, like hydrogen bonds and hydrophobic interactions, between the ligand and the protein's active site. nih.gov This information is crucial for understanding the basis of its biological activity and for designing more potent analogues. wikipedia.org
Ligand-Based and Structure-Based Design Methodologies
In the absence of a known 3D structure of the biological target, ligand-based drug design (LBDD) methods can be employed. nih.gov These approaches rely on the knowledge of other molecules that bind to the target of interest. biosolveit.de Techniques like Quantitative Structure-Activity Relationship (QSAR) modeling can be used to build mathematical models that correlate the chemical structures of a series of compounds with their biological activities. spu.edu.synih.gov These models can then be used to predict the activity of new, untested analogues of this compound. spu.edu.sy
When the 3D structure of the target is known, structure-based drug design (SBDD) is a powerful approach. nih.gov Using the structural information from molecular docking and MD simulations, new analogues of this compound can be designed to have improved binding affinity and selectivity. mdpi.com This can involve making specific modifications to the molecule to enhance favorable interactions or to remove unfavorable ones. For example, a functional group could be added to form an additional hydrogen bond with a key residue in the protein's active site.
Future Research Directions for 7 O Ethyldaidzein
Further Elucidation of Undiscovered Molecular Mechanisms
While the inhibition of ALDH2 is a cornerstone of 7-O-Ethyldaidzein's activity, a comprehensive understanding of its molecular interactions is far from complete. scbt.com Future research must delve deeper into the nuanced ways this compound interacts with cellular machinery.
Key areas for investigation include:
Receptor Binding Profiles: Beyond its interaction with ALDH2, it is crucial to screen this compound against a wide array of cellular receptors and enzymes. Its structural similarity to daidzein (B1669772), a known phytoestrogen, suggests potential interactions with estrogen receptors, which warrants thorough investigation. researchgate.net
Signal Transduction Pathways: The downstream consequences of ALDH2 inhibition by this compound need to be mapped. For instance, daidzin (B1669773), a related compound, has been shown to enhance apoptosis and reactive oxygen species (ROS) production by activating the MAPK signaling pathway through ALDH2 inhibition. mdpi.com Similar investigations into the signaling cascades affected by this compound are essential.
Off-Target Effects: A systematic evaluation of off-target interactions is critical to building a complete pharmacological profile. This will help in anticipating potential side effects and understanding the full spectrum of its biological activity.
Exploration of Novel Therapeutic Applications based on ALDH2 Inhibition and Other Modalities
The inhibition of ALDH2 by this compound opens up several therapeutic avenues that warrant exploration. scbt.com The accumulation of acetaldehyde (B116499) resulting from ALDH2 inhibition is a known strategy in aversion therapy for alcoholism, a principle demonstrated by the drug Disulfiram. scbt.com
Potential therapeutic areas for this compound include:
Oncology: Increased ALDH activity is associated with cancer relapse in various human cancers. nih.gov Therefore, inhibitors like this compound could be explored as potential anti-cancer agents.
Neurological Disorders: ALDH1A1 and ALDH2 are implicated in dopamine (B1211576) metabolism, and their inhibition can lead to the accumulation of neurotoxic metabolites. nih.gov This suggests a potential role for this compound in studying and possibly modulating neurodegenerative diseases like Parkinson's disease. nih.gov
Cardiovascular Diseases: While ALDH2 activators have shown promise in treating conditions like heart failure, the role of inhibitors is less clear and requires careful investigation. foreseepharma.com The parent compound, daidzein, has been studied for its potential cardiovascular benefits. researchgate.net
Development of Advanced Synthetic Strategies for Novel this compound Derivatives with Tailored Properties
The chemical structure of this compound, with its reactive profile, is amenable to diverse chemical modifications. scbt.com This provides an opportunity to synthesize novel derivatives with enhanced or tailored pharmacological properties.
Future synthetic strategies should focus on:
Structure-Activity Relationship (SAR) Studies: Systematically modifying the this compound scaffold and evaluating the impact on ALDH2 inhibition and other biological activities will be crucial. For example, the bromopropyl substituent in 7-O-w-Bromopropyldaidzein enhances hydrophobic interactions and binding affinity to ALDH2. scbt.com
Improving Bioavailability: The hydrophobic nature of this compound influences its interaction with lipid membranes and, consequently, its bioavailability. scbt.com Future derivatives could be designed to optimize this property for better therapeutic efficacy.
Targeted Delivery: Conjugating this compound to targeting moieties could enhance its delivery to specific tissues or cell types, thereby increasing its efficacy and reducing potential off-target effects.
Predictive Modeling for Enhanced Pharmacological Activity and Efficacy in Preclinical Settings
Predictive modeling, utilizing mathematical and computational techniques, can significantly accelerate the drug discovery and development process. mdpi.com By forecasting the biological activity and pharmacokinetic properties of novel compounds, these models can guide experimental efforts and reduce reliance on extensive preclinical testing. mdpi.comnih.gov
For this compound and its derivatives, predictive modeling can be applied to:
Forecast Pharmacological Activity: Computational models can predict the inhibitory effect of new derivatives on ALDH2 or other target proteins. mdpi.com
Simulate Pharmacokinetics: In-silico models can predict the absorption, distribution, metabolism, and excretion (ADME) properties of novel compounds, helping to identify candidates with favorable pharmacokinetic profiles. nih.gov
Optimize Preclinical Study Design: Predictive models can help in designing more efficient and informative preclinical studies by, for example, predicting effective dose ranges. biorxiv.orgplos.org However, it is important to note that the predictive value of preclinical efficacy parameters for clinical success can be limited. biorxiv.org
Table 1: Applications of Predictive Modeling in this compound Research
| Modeling Application | Description | Potential Impact |
|---|---|---|
| Pharmacological Activity Prediction | Utilizes computational algorithms to forecast the biological effects of novel this compound derivatives. mdpi.com | Guides the synthesis of compounds with enhanced therapeutic potential. |
| Pharmacokinetic Simulation | Employs in-silico methods to predict the ADME properties of new chemical entities. nih.gov | Prioritizes candidates with favorable drug-like properties for further development. |
| Preclinical Efficacy Forecasting | Leverages existing preclinical data to model the likely efficacy of compounds in animal models. biorxiv.org | Optimizes the design of preclinical trials, although translation to clinical settings remains a challenge. biorxiv.orgnih.gov |
| Adverse Event Prediction | Uses machine learning models to identify potential adverse effects based on chemical structure and biological data. nih.gov | Enhances the safety assessment of new this compound derivatives. |
Integration of Multi-Omics Approaches (e.g., Metabolomics, Proteomics) to Understand Biological Responses
A holistic understanding of the biological effects of this compound requires the integration of multiple "omics" technologies. azolifesciences.com By combining genomics, transcriptomics, proteomics, and metabolomics, researchers can create a comprehensive picture of the molecular changes induced by the compound. frontlinegenomics.comthermofisher.com
Key applications of multi-omics in this compound research include:
Metabolomics: To analyze the global changes in metabolite profiles following treatment with this compound. nih.gov This can reveal alterations in metabolic pathways beyond direct ALDH2 inhibition. mdpi.com
Proteomics: To identify changes in protein expression and post-translational modifications. mdpi.com This can help to uncover novel protein targets and signaling pathways affected by the compound.
Integrated Analysis: Combining proteomic and metabolomic data can reveal intricate relationships between protein function and metabolic pathways, providing deeper insights into the compound's mechanism of action. frontiersin.orgnih.gov
Table 2: Multi-Omics Technologies for this compound Research
| Omics Technology | Focus of Study | Expected Insights |
|---|---|---|
| Genomics | Analysis of the entire genome to identify genetic variations influencing response to this compound. frontlinegenomics.com | Identification of genetic markers for personalized therapeutic strategies. |
| Transcriptomics | Study of RNA transcripts to understand changes in gene expression. azolifesciences.com | Elucidation of gene regulatory networks affected by the compound. |
| Proteomics | Investigation of the complete set of proteins to identify changes in protein levels and modifications. mdpi.com | Discovery of novel protein targets and biomarkers of activity. |
| Metabolomics | Analysis of small molecules (metabolites) to map alterations in metabolic pathways. nih.gov | A comprehensive view of the metabolic consequences of this compound treatment. |
Identification of Novel Biomarkers for this compound Activity and Metabolism in Animal Models
The identification of reliable biomarkers is essential for monitoring the pharmacological activity and metabolism of this compound in preclinical animal models. nih.gov Biomarkers can provide early indications of efficacy and can help to establish a clear link between compound exposure and biological effect. nih.gov
Future research should focus on identifying:
Pharmacodynamic Biomarkers: These are markers that indicate the biological effect of the compound. For example, measuring the levels of specific aldehydes or their metabolites in tissues or biofluids could serve as a direct indicator of ALDH2 inhibition.
Metabolic Biomarkers: Tracking the metabolic fate of this compound in animal models is crucial for understanding its biotransformation and identifying its major metabolites. nih.gov This can be achieved using techniques like mass spectrometry to analyze biological samples.
Target Engagement Biomarkers: Developing assays to directly measure the binding of this compound to ALDH2 in vivo would provide definitive evidence of target engagement.
The study of animal models with specific genetic backgrounds, such as those mimicking human metabolic diseases, can provide valuable insights into the compound's efficacy and metabolism. nih.govfrontiersin.org
Q & A
Q. How can researchers ensure compliance with ethical guidelines in studies involving this compound?
- Methodological Answer :
- Animal studies : Follow ARRIVE 2.0 guidelines for experimental design, including randomization and blinding.
- Human tissue use : Obtain informed consent and ethical approval (e.g., IRB) for primary cell lines.
- Conflict of interest : Disclose funding sources (e.g., pharmaceutical sponsors) that may bias interpretations .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
